molecular formula C10H8N2O3 B11897660 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B11897660
M. Wt: 204.18 g/mol
InChI Key: KZBXAHDVCSOKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of an amino group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with malonic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitroquinoline derivatives, hydroxyquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
One of the primary areas of research for 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is its potential as an antiviral agent. Studies have shown that derivatives of this compound exhibit activity against HIV. For instance, a series of compounds based on this scaffold demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM with minimal cytotoxicity (CC50 > 500 µM) . The most potent derivative in this study had an EC50 of 75 µM, indicating promising therapeutic potential.

Anticancer Properties
Research has also indicated that this compound derivatives can exhibit anticancer properties. In vitro studies on MCF-7 breast cancer cells showed that certain synthesized compounds significantly inhibited cell proliferation, suggesting a potential role in cancer therapy .

Structure-Activity Relationship Studies
The compound's effectiveness can be enhanced through structural modifications. For example, altering substituents on the quinoline ring has been shown to influence biological activity significantly. A study focused on synthesizing new derivatives revealed that slight changes in the molecular structure could lead to substantial differences in affinity and efficacy at targeted receptors .

Agricultural Applications

Pesticide Development
The unique properties of this compound have led to its exploration as a potential pesticide. Its ability to interact with biological systems makes it a candidate for developing novel agricultural chemicals aimed at pest control .

Mechanism of Action

The mechanism of action of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the functional groups attached to the ring.

    4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but lacks the amino group at the 8th position.

    Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but with additional fluorine and piperazine moieties.

Uniqueness: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the presence of the amino group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for diverse chemical modifications and the exploration of various biological activities .

Biological Activity

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 8-aminoquinoline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.

  • Molecular Formula: C10H8N2O3
  • Molecular Weight: 204.18 g/mol
  • CAS Number: 2524-67-6

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it is effective against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for S. aureus has been reported as low as 0.39 µg/mL, demonstrating its potency against resistant strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.39 µg/mL
Bacillus subtilisNot specified

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies on the MCF-7 breast cancer cell line revealed that it induces cytotoxic effects, with an effective concentration leading to significant cell death. The mechanism appears to involve the inhibition of cellular proliferation, which is crucial for tumor growth .

Case Study:
In a study examining various quinoline derivatives, including 8-aminoquinoline, it was found that these compounds significantly reduced cell viability in MCF-7 cells at concentrations starting from 10 µM. The results were quantified using MTT assays, which measure cellular metabolic activity as an indicator of cell viability .

Antiviral Activity

Recent studies have highlighted the potential of 8-aminoquinoline as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that at a concentration of 10 µM, this compound effectively inhibited HBV replication in human hepatoma cells transfected with NTCP gene, showcasing its potential as a therapeutic agent against viral infections .

Table 2: Antiviral Activity Against HBV

CompoundConcentration (µM)Inhibition (%)
8-Aminoquinoline10Significant

The biological activity of 8-aminoquinoline is attributed to its ability to interact with various biological targets. Its structure allows it to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. Additionally, its quinoline moiety is known to interfere with nucleic acid synthesis in viruses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous quinoline derivatives are synthesized using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium bicarbonate for neutralization during reaction steps . Temperature control (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions and improve yields . Post-synthesis purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding .
  • Mass spectrometry : High-resolution ESI-MS for molecular weight validation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related 4-oxoquinoline-3-carboxylic acid derivatives .

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

Byproducts may arise from incomplete cyclization or oxidation. For example, residual starting materials (e.g., unreacted amino intermediates) are detected via TLC and removed using gradient elution in column chromatography . Impurities from halogenated intermediates (e.g., fluoro-substituted analogs) require careful stoichiometric control .

Advanced Research Questions

Q. How do structural modifications at the 8-amino or 4-oxo positions influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal that:

  • The 8-amino group enhances binding to bacterial DNA gyrase, as seen in fluoroquinolone antibiotics .
  • 4-oxo substitution is critical for chelating metal ions (e.g., Mg2+^{2+}) in enzymatic targets .
    Comparative studies using derivatives like 8-fluoro-7-methylquinoline-4-carboxylic acid show that electron-withdrawing groups at position 8 improve antimicrobial potency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain specificity). To address this:

  • Standardize testing protocols (e.g., CLSI guidelines for MIC determination) .
  • Use isogenic bacterial strains to isolate target-specific effects .
  • Perform molecular docking studies to validate binding modes against crystallographic enzyme structures .

Q. What experimental strategies are recommended for studying interactions between this compound and biological targets?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
  • Fluorescence quenching assays : Monitor interactions with DNA or proteins, leveraging the compound’s intrinsic fluorescence .
  • Mutagenesis studies : Identify critical residues in target enzymes (e.g., DNA gyrase) by comparing wild-type and mutant strains .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Introduce methyl or cyclohexyl groups at position 1 to reduce hepatic oxidation, as seen in analogs like 8a (R-CHxCA) .
  • Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance oral bioavailability .
  • Use deuterium labeling at metabolically vulnerable sites to slow degradation .

Q. Methodological Challenges

Q. What are the key considerations for scaling up synthesis while maintaining yield and purity?

  • Optimize solvent recovery systems (e.g., THF distillation) to reduce costs .
  • Implement process analytical technology (PAT) for real-time monitoring of reaction progress .
  • Address solubility issues via pH adjustment (e.g., sodium salt formation for aqueous-phase reactions) .

Q. How can computational methods aid in the rational design of this compound derivatives?

  • Density functional theory (DFT) : Predicts electronic properties and reactive sites for functionalization .
  • Molecular dynamics simulations : Assess stability of compound-enzyme complexes under physiological conditions .
  • QSAR models : Correlate substituent effects with antimicrobial activity using datasets from analogs like 8-fluoro-7-methylquinoline-4-carboxylic acid .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

8-amino-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,11H2,(H,12,13)(H,14,15)

InChI Key

KZBXAHDVCSOKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.